
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, also known as CBE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide involves its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter in the brain. By inhibiting these enzymes, 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide increases the levels of acetylcholine in the brain, which has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles, the induction of apoptosis in cancer cells, and the improvement of cognitive function and memory. 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide in lab experiments is its ability to selectively inhibit specific enzymes, which allows for the study of their individual roles in various biological processes. However, one limitation of using 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide in lab experiments is its potential toxicity, which may require careful dosage and administration.
将来の方向性
There are several potential future directions for the study of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, including its use in drug discovery for the treatment of neurodegenerative diseases, cancer, and other conditions. 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide may also be studied for its potential use as a diagnostic tool for the early detection of certain diseases, such as Alzheimer's and Parkinson's disease. Additionally, the synthesis method of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide may be further optimized to increase yields and purity, which may facilitate its use in various research applications.
Conclusion
In conclusion, 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, or 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide with high purity. 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several potential future directions for the study of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide, which may lead to its use in drug discovery and diagnostic tools for various diseases.
合成法
The synthesis of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide involves the reaction of 4-ethylphenylamine with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide. This synthesis method has been optimized to produce high yields of 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide with high purity.
科学的研究の応用
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the activity of enzymes involved in the formation of amyloid plaques and neurofibrillary tangles.
特性
分子式 |
C22H18ClNO2 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C22H18ClNO2/c1-2-15-7-13-18(14-8-15)24-22(26)20-6-4-3-5-19(20)21(25)16-9-11-17(23)12-10-16/h3-14H,2H2,1H3,(H,24,26) |
InChIキー |
QIYFNRWACZXBFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
正規SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



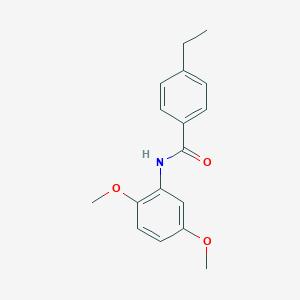
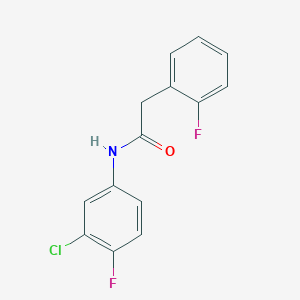
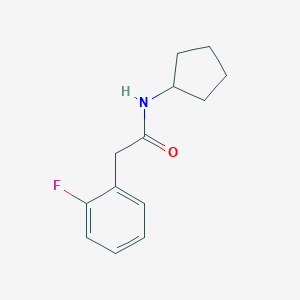

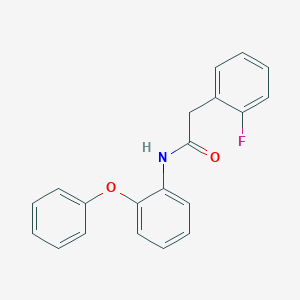
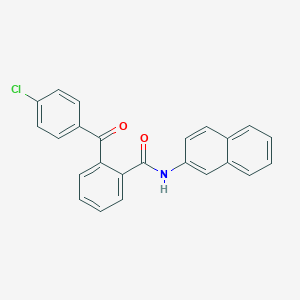

![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)
![Ethyl 3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B290392.png)

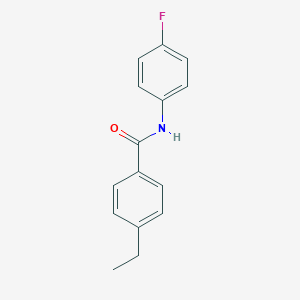
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)
